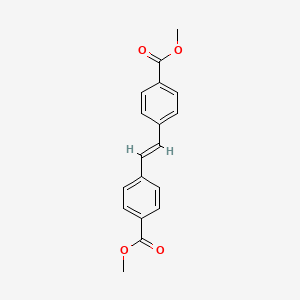

Dimethyl 4,4'-stilbenedicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOODVYOWCWQPMV-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10374-80-8 | |

| Record name | Dimethyl 4,4'-stilbenedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dimethyl 4,4'-Stilbenedicarboxylate

Abstract

Dimethyl 4,4'-stilbenedicarboxylate, a key intermediate in the synthesis of advanced materials and pharmaceuticals, presents unique synthetic challenges and opportunities. This guide provides an in-depth exploration of the primary synthetic pathways to this molecule, designed for researchers, scientists, and professionals in drug development. By delving into the mechanistic underpinnings and practical considerations of each method—including the Horner-Wadsworth-Emmons reaction, Wittig reaction, McMurry coupling, and various cross-coupling strategies—this document offers a comprehensive framework for the efficient and stereoselective synthesis of this compound. Each section is grounded in established chemical principles, supported by detailed experimental protocols and comparative data to empower informed decision-making in the laboratory.

Introduction: The Significance of this compound

This compound is a symmetrically substituted stilbene derivative characterized by a central carbon-carbon double bond flanked by two para-substituted benzene rings, each bearing a methyl ester group.[1] This rigid, conjugated structure imparts unique photophysical and electronic properties, making it a valuable building block in several areas of chemical science.

Notably, the corresponding diacid, 4,4'-stilbenedicarboxylic acid, is a crucial linker in the formation of metal-organic frameworks (MOFs).[2] These crystalline materials, with their high porosity and tunable structures, are at the forefront of research in gas storage, separation, and catalysis.[2] The geometry of the stilbene linker, particularly the cis ((Z)) or trans ((E)) isomer, dictates the resulting MOF architecture and its functional properties.[3] Furthermore, stilbene derivatives are recognized for their diverse biological activities, and this compound serves as a key intermediate in the synthesis of novel pharmaceutical compounds.

The synthesis of this molecule, therefore, is of significant interest. The primary goal is often the stereoselective formation of the thermodynamically more stable trans isomer, which is crucial for many applications. This guide will navigate the synthetic landscape, offering a critical evaluation of the most effective methodologies.

Key Synthetic Strategies

The construction of the central olefinic bond is the cornerstone of any synthesis of this compound. The choice of synthetic route is often dictated by the availability of starting materials, desired stereoselectivity, scalability, and tolerance of functional groups. The following sections will dissect the most prevalent and effective methods.

Olefination Reactions: Building the Stilbene Core

Olefination reactions are a classical and reliable approach to forming carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are particularly prominent in stilbene synthesis.

The HWE reaction is a powerful tool for the synthesis of alkenes, renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene.[4][5] This makes it an excellent choice for producing trans-dimethyl 4,4'-stilbenedicarboxylate. The enhanced nucleophilicity of the phosphonate carbanion and the facile removal of the water-soluble phosphate byproduct are significant advantages over the traditional Wittig reaction.[6]

Causality of Experimental Choices:

The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[4] For the synthesis of this compound, the logical disconnection points to methyl 4-formylbenzoate as the aldehyde component and a phosphonate ylide derived from methyl 4-(bromomethyl)benzoate.

The stereochemical outcome is governed by the formation of a transient oxaphosphetane intermediate.[6] The thermodynamic stability of the intermediates, where bulky groups are positioned anti to each other, leads to the preferential formation of the (E)-alkene.[4] The choice of a strong, non-nucleophilic base, such as sodium hydride (NaH), is crucial for the efficient deprotonation of the phosphonate ester to generate the reactive carbanion.[6] Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed to ensure the solubility of the reactants and intermediates.[7]

Experimental Protocol: HWE Synthesis of this compound

-

Preparation of the Phosphonate Ester: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 4-(bromomethyl)benzoate and triethyl phosphite. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours. The reaction progress can be monitored by TLC. Upon completion, remove the excess triethyl phosphite under reduced pressure to yield the crude diethyl (4-(methoxycarbonyl)benzyl)phosphonate.

-

Ylide Formation and Olefination:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the diethyl (4-(methoxycarbonyl)benzyl)phosphonate in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate carbanion.

-

Cool the resulting solution back to 0 °C and add a solution of methyl 4-formylbenzoate in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Workup and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford pure (E)-dimethyl 4,4'-stilbenedicarboxylate as a white to off-white solid.

-

Visualization of the HWE Pathway

Caption: Horner-Wadsworth-Emmons synthesis workflow.

The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[8] While generally less stereoselective for (E)-alkenes than the HWE reaction, especially with unstabilized ylides, it remains a viable and widely used method.[9]

Causality of Experimental Choices:

The synthesis of the necessary phosphonium ylide begins with the S_N2 reaction of triphenylphosphine with methyl 4-(bromomethyl)benzoate to form the corresponding phosphonium salt.[10] The choice of triphenylphosphine is historical and practical due to its commercial availability and the crystallinity of the resulting phosphonium salts and triphenylphosphine oxide byproduct. The phosphonium salt is then deprotonated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride, to generate the ylide.[10] The reaction of the ylide with methyl 4-formylbenzoate proceeds through a betaine or oxaphosphetane intermediate to yield the desired stilbene and triphenylphosphine oxide.[10] The driving force of the reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[9]

Experimental Protocol: Wittig Synthesis of this compound

-

Phosphonium Salt Preparation: In a round-bottom flask, dissolve methyl 4-(bromomethyl)benzoate and triphenylphosphine in a suitable solvent like toluene. Heat the mixture at reflux for several hours. The phosphonium salt will precipitate out of the solution. Collect the salt by filtration, wash with a non-polar solvent like hexane, and dry under vacuum.

-

Ylide Generation and Olefination:

-

Suspend the dried phosphonium salt in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C and add a solution of a strong base, such as n-butyllithium in hexanes, dropwise until the characteristic color of the ylide appears.

-

To this ylide solution, add a solution of methyl 4-formylbenzoate in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction with water.

-

Extract the product with an organic solvent.

-

The major challenge in the workup is the removal of the triphenylphosphine oxide byproduct. This is often achieved by column chromatography on silica gel.

-

The fractions containing the product are combined and the solvent is evaporated. The resulting solid is then recrystallized to obtain pure this compound.

-

Reductive Coupling: The McMurry Reaction

The McMurry reaction offers a direct route to symmetrical stilbenes through the reductive coupling of two equivalents of an aldehyde or ketone.[11] This method is particularly advantageous for the synthesis of symmetrical stilbenes like this compound from a single starting material, methyl 4-formylbenzoate.

Causality of Experimental Choices:

The reaction utilizes a low-valent titanium reagent, typically generated in situ from the reduction of titanium tetrachloride (TiCl₄) or titanium trichloride (TiCl₃) with a reducing agent like zinc dust, a zinc-copper couple, or lithium aluminum hydride (LiAlH₄).[11][12] The reaction proceeds on the surface of the active titanium species. The carbonyl compound is thought to coordinate to the titanium, followed by a single-electron transfer to form a ketyl radical. Dimerization of these radicals leads to a pinacol intermediate, which is then deoxygenated by the low-valent titanium to form the alkene.[12] The reaction is typically carried out in an anhydrous ethereal solvent like THF under reflux conditions.

Experimental Protocol: McMurry Synthesis of this compound

-

Preparation of the Low-Valent Titanium Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, add zinc dust and suspend it in anhydrous THF under an inert atmosphere.

-

Cool the suspension in an ice bath and add titanium tetrachloride (TiCl₄) dropwise via the addition funnel. The mixture will turn from a yellow-orange to a black slurry.

-

After the addition is complete, heat the mixture at reflux for 1-2 hours to generate the active low-valent titanium species.

-

-

Reductive Coupling:

-

Cool the black slurry to room temperature and add a solution of methyl 4-formylbenzoate in anhydrous THF dropwise.

-

After the addition, heat the reaction mixture at reflux for several hours. Monitor the reaction by TLC.

-

-

Workup and Purification:

-

Cool the reaction mixture and quench it by slow addition of aqueous potassium carbonate solution.

-

Stir the mixture for some time and then filter it through a pad of celite to remove the titanium oxides.

-

Wash the filter cake with THF or another suitable organic solvent.

-

Separate the organic layer from the filtrate, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

-

Visualization of the McMurry Coupling

Caption: McMurry reaction for symmetrical stilbene synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. The Heck and Suzuki-Miyaura reactions are particularly relevant for the synthesis of stilbene derivatives.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[13] For the synthesis of this compound, this could involve the coupling of methyl 4-bromobenzoate with methyl 4-vinylbenzoate or a double Heck reaction of an aryl halide with ethylene.[14]

Causality of Experimental Choices:

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the stilbene product and regenerate the Pd(0) catalyst. A base is required to neutralize the hydrogen halide formed during the reaction. The choice of palladium source, ligand, base, and solvent can significantly influence the reaction's efficiency and stereoselectivity.

Experimental Protocol: Heck Synthesis of this compound

-

Reaction Setup: In a Schlenk flask, combine methyl 4-bromobenzoate, methyl 4-vinylbenzoate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent such as DMF or acetonitrile.

-

Reaction Execution: Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas. Heat the mixture at the appropriate temperature (typically 80-140 °C) for several hours until the starting materials are consumed (monitored by TLC or GC).

-

Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[15][16] This method is known for its mild reaction conditions and high functional group tolerance.

Causality of Experimental Choices:

For the synthesis of this compound, a possible Suzuki-Miyaura coupling strategy would involve the reaction of methyl 4-bromobenzoate with a vinylboronic acid or ester derivative of methyl 4-vinylbenzoate. The reaction requires a palladium catalyst, a base (often a carbonate or phosphate), and a suitable solvent system (frequently a mixture of an organic solvent and water). The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

-

Reaction Setup: In a reaction vessel, combine methyl 4-bromobenzoate, the vinylboronic acid or ester partner, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) in a solvent mixture such as toluene and water.

-

Reaction Execution: Degas the mixture and heat it under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) for several hours.

-

Workup and Purification: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography or recrystallization.

Comparative Analysis of Synthetic Pathways

The optimal synthetic route to this compound depends on several factors, as summarized in the table below.

| Method | Starting Materials | Stereoselectivity | Key Advantages | Key Disadvantages | Typical Yield |

| Horner-Wadsworth-Emmons | Methyl 4-(bromomethyl)benzoate, Methyl 4-formylbenzoate | High (E) | High (E)-selectivity, easy byproduct removal. | Requires preparation of the phosphonate reagent. | Good to Excellent |

| Wittig Reaction | Methyl 4-(bromomethyl)benzoate, Methyl 4-formylbenzoate | Variable (often Z with unstabilized ylides) | Widely applicable. | Difficult removal of triphenylphosphine oxide, lower (E)-selectivity. | Moderate to Good |

| McMurry Coupling | Methyl 4-formylbenzoate | High (E) | Symmetrical stilbenes from a single starting material. | Requires stoichiometric amounts of low-valent titanium, air and moisture sensitive. | Good |

| Heck Coupling | Methyl 4-bromobenzoate, Methyl 4-vinylbenzoate | High (E) | High functional group tolerance. | Requires a catalyst, can have issues with regioselectivity. | Good |

| Suzuki-Miyaura Coupling | Methyl 4-bromobenzoate, Vinylboronic acid derivative | High (E) | Very high functional group tolerance, mild conditions. | Requires synthesis of the organoboron reagent. | Good to Excellent |

Purification and Characterization

Regardless of the synthetic method employed, the final product must be purified and its identity and purity confirmed.

-

Purification: Recrystallization is the most common method for purifying solid this compound. Suitable solvents include ethanol, ethyl acetate, or mixtures of DMF and water. For challenging separations, column chromatography on silica gel is effective.

-

Characterization:

-

Melting Point: A sharp melting point is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. The large coupling constant of the vinylic protons in the ¹H NMR spectrum is characteristic of the trans isomer.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the ester carbonyl group and the carbon-carbon double bond.

-

Conclusion

The synthesis of this compound can be achieved through several robust and reliable methods. For high (E)-stereoselectivity and operational simplicity in terms of byproduct removal, the Horner-Wadsworth-Emmons reaction is often the method of choice. For the direct synthesis of this symmetrical stilbene from a single aldehyde precursor, the McMurry coupling is a powerful alternative. Palladium-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura couplings offer excellent functional group tolerance and are highly effective, though they require the synthesis of specific precursors. The selection of the most appropriate synthetic pathway will ultimately be guided by the specific requirements of the research or development program, including scale, purity specifications, and available resources.

References

- 1. This compound | C18H16O4 | CID 5378468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 12. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. orbi.uliege.be [orbi.uliege.be]

An In-depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 4,4'-stilbenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Dimethyl 4,4'-stilbenedicarboxylate. As a Senior Application Scientist, this document synthesizes fundamental NMR principles with practical insights to offer a comprehensive resource for the characterization of this and structurally related compounds.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound, a derivative of stilbene, possesses a rigid, conjugated structure that makes it a valuable building block in materials science and medicinal chemistry. Its symmetrical nature and the presence of various proton environments provide an excellent case study for the application of ¹H NMR spectroscopy, a powerful analytical technique for elucidating molecular structure. Understanding the intricacies of its ¹H NMR spectrum is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

Molecular Structure and Proton Environments

The structure of this compound (C₁₈H₁₆O₄) features a central trans-alkene bridge connecting two para-substituted phenyl rings, each bearing a methyl ester group.[1][2] The molecule's symmetry dictates the number of unique proton signals observed in its ¹H NMR spectrum.

There are three distinct sets of chemically equivalent protons:

-

Methyl Protons (Hₐ): The six protons of the two methyl ester groups are chemically equivalent due to the molecule's symmetry.

-

Vinylic Protons (Hᵦ): The two protons on the carbon-carbon double bond are also equivalent.

-

Aromatic Protons (H꜀ and Hₔ): The eight aromatic protons are divided into two sets of four equivalent protons each. Those ortho to the vinyl group (H꜀) are in a different chemical environment than those ortho to the methyl ester group (Hₔ).

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following is a detailed prediction and interpretation of the ¹H NMR spectrum of this compound. The predicted chemical shifts are based on the analysis of structurally similar compounds and the fundamental principles of NMR spectroscopy.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Methyl (Hₐ) | ~3.9 | Singlet | 6H | N/A |

| Vinylic (Hᵦ) | ~7.2-7.4 | Singlet | 2H | N/A |

| Aromatic (H꜀) | ~7.6-7.8 | Doublet | 4H | ~8.0-9.0 |

| Aromatic (Hₔ) | ~8.0-8.2 | Doublet | 4H | ~8.0-9.0 |

Analysis of Chemical Shifts

-

Methyl Protons (Hₐ): The methyl protons are attached to an oxygen atom of the ester group, which is electron-withdrawing. This deshielding effect places their signal in the downfield region of approximately 3.9 ppm. Due to the absence of adjacent protons, this signal appears as a sharp singlet.

-

Vinylic Protons (Hᵦ): The protons on the double bond are in a conjugated system, which generally leads to a downfield shift. For trans-stilbene, the vinylic protons typically appear around 7.15 ppm.[3] In this compound, the electron-withdrawing nature of the methyl ester groups is expected to deshield these protons further, shifting their signal slightly downfield to the ~7.2-7.4 ppm region. Due to the symmetry of the molecule, these two protons are chemically equivalent and are not expected to show coupling to each other, resulting in a singlet.

-

Aromatic Protons (H꜀ and Hₔ): The aromatic protons are influenced by both the vinyl group and the electron-withdrawing methyl ester group.

-

H꜀ Protons: These protons are ortho to the vinyl group and meta to the strongly electron-withdrawing methyl ester group. They are expected to resonate in the range of 7.6-7.8 ppm.

-

Hₔ Protons: These protons are ortho to the methyl ester group and meta to the vinyl group. The powerful deshielding effect of the adjacent carbonyl group will cause these protons to shift further downfield, likely in the 8.0-8.2 ppm region.[4]

-

Analysis of Multiplicity and Coupling Constants

-

Aromatic Coupling: The aromatic protons H꜀ and Hₔ on each ring are ortho to each other. This will result in spin-spin coupling, causing both signals to appear as doublets. The typical coupling constant for ortho-protons on a benzene ring is in the range of 6-10 Hz.[5] For this molecule, a coupling constant of approximately 8.0-9.0 Hz is expected. The trans-vinylic protons in stilbene derivatives typically exhibit a large coupling constant of 11-18 Hz, which is a key feature to distinguish them from their cis counterparts (6-15 Hz).[5][6] However, due to the symmetry in this compound, the vinylic protons are chemically equivalent and will appear as a singlet.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended:

I. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Choosing a Solvent: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic compounds. CDCl₃ is often preferred due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, especially for resolving the aromatic proton signals.

-

Insertion and Locking: Carefully insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Optimize the homogeneity of the magnetic field by shimming the spectrometer. This is a critical step to obtain sharp lines and good resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Number of Scans: Typically, 16 to 64 scans will provide an excellent signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate all the signals to determine the relative number of protons for each.

-

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound.

Caption: Workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of this compound is a clear example of how fundamental NMR principles can be applied to elucidate the structure of a symmetrical organic molecule. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, one can confidently assign each resonance to the corresponding protons in the molecule. This guide provides a robust framework for researchers and professionals working with this compound, enabling them to verify its identity and purity with a high degree of confidence.

References

- 1. This compound | C18H16O4 | CID 5378468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The correct statement about cis and trans-stilbene is: (A) trans-stilbene.. [askfilo.com]

Introduction: The Significance of Dimethyl 4,4'-stilbenedicarboxylate

An In-Depth Technical Guide to the FT-IR Analysis of Dimethyl 4,4'-stilbenedicarboxylate

This guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. Tailored for researchers and drug development professionals, this document moves beyond a simple recitation of procedures to offer a deep understanding of the molecule's spectral characteristics, the rationale behind the analytical methodology, and the interpretation of the resulting data.

This compound is a diester derivative of stilbene, a core structure found in numerous biologically active compounds and materials science applications.[1][2] Its rigid, conjugated system makes it a valuable building block in the synthesis of metal-organic frameworks (MOFs) and polymers.[2] The precise characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its solid-state properties. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose, providing a unique molecular fingerprint based on the vibrational modes of its functional groups.[3][4]

The molecular structure of this compound, with its key functional groups, is presented below.

Caption: Chemical structure of this compound.

Theoretical FT-IR Spectral Profile: A Predictive Analysis

A thorough understanding of the expected FT-IR spectrum begins with a group frequency analysis. The spectrum can be divided into distinct regions corresponding to the vibrations of its primary functional moieties: the aromatic rings, the trans-alkene bridge, and the methyl ester groups.[5]

The Aromatic Ester Functionality

Aromatic esters like this compound exhibit a characteristic set of intense absorptions often referred to as the "Rule of Three".[6][7]

-

C=O Stretching (ν C=O): The most prominent peak in the spectrum is expected to be the carbonyl stretch. For aromatic esters, this band typically appears between 1730 and 1715 cm⁻¹.[6][8] The conjugation of the carbonyl group with the aromatic ring slightly lowers its frequency compared to saturated esters.[8][9][10]

-

C-O Stretching (ν C-O): Esters possess two distinct C-O single bond stretches. These are typically strong and appear in the 1300-1000 cm⁻¹ region.[7][11] For aromatic esters, an intense band corresponding to the C-C-O stretch is found between 1310-1250 cm⁻¹, while the O-C-C stretch appears in the 1130-1100 cm⁻¹ range.[6]

The Stilbene Core

The stilbene backbone contributes several key vibrational modes.

-

Aromatic C-H Stretching (ν C-H): These vibrations occur above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9] Their presence is a clear indicator of hydrogens attached to sp²-hybridized carbon atoms.

-

Aromatic C=C Stretching (ν C=C): The stretching vibrations of the carbon-carbon bonds within the phenyl rings give rise to a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

Alkene C=C Stretching (ν C=C): The stretching of the central carbon-carbon double bond of the stilbene unit is expected to be in the 1650-1600 cm⁻¹ range. Due to the trans-symmetry of the molecule, this peak may be weak in the infrared spectrum but strong in the Raman spectrum.[12]

-

Trans-Alkene C-H Out-of-Plane Bending (γ C-H): A very strong and characteristic band for trans-disubstituted alkenes appears in the 980-960 cm⁻¹ region. This is often a key diagnostic peak for confirming the stereochemistry of the double bond.

The Methyl Groups

The two methyl groups of the ester functionalities will also produce characteristic signals.

-

Symmetric and Asymmetric C-H Stretching (ν C-H): These absorptions are expected just below 3000 cm⁻¹, in the 2980-2850 cm⁻¹ range, indicating the presence of sp³-hybridized carbon-hydrogen bonds.

-

Symmetric and Asymmetric C-H Bending (δ C-H): These vibrations typically appear around 1450 cm⁻¹ and 1375 cm⁻¹.

Summary of Predicted Absorptions

The following table summarizes the expected key vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic | C-H Stretch | Medium to Weak |

| 2980 - 2850 | Methyl (Ester) | C-H Stretch | Medium to Weak |

| 1730 - 1715 | Aromatic Ester | C=O Stretch (Conjugated) | Very Strong, Sharp |

| 1650 - 1600 | Alkene | C=C Stretch | Weak to Medium |

| 1600 - 1450 | Aromatic | C=C Ring Stretches | Medium to Weak |

| ~1450, ~1375 | Methyl (Ester) | C-H Bending | Medium |

| 1310 - 1250 | Aromatic Ester | Asymmetric C-O Stretch (C-C-O) | Strong |

| 1130 - 1100 | Aromatic Ester | Symmetric C-O Stretch (O-C-C) | Strong |

| 980 - 960 | Trans-Alkene | C-H Out-of-Plane Bend | Strong |

| Below 900 | Aromatic | C-H Out-of-Plane Bends | Strong |

Experimental Protocol: A Self-Validating Workflow

The integrity of FT-IR data is contingent upon a rigorous and well-controlled experimental procedure. The following protocol is designed to ensure reproducibility and accuracy.

Instrumentation and Preparation

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

-

Sample Purity: The this compound sample should be of high purity and thoroughly dried to avoid interference from water vapor (broad bands around 3400 cm⁻¹) or residual solvents.

-

Environment: The instrument bench should be purged with dry air or nitrogen to minimize atmospheric CO₂ (sharp peaks at ~2360 cm⁻¹) and H₂O interference.

Sample Preparation: Attenuated Total Reflectance (ATR)

ATR is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

-

Crystal Cleaning: Before analysis, clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to ratio against the sample spectrum, thereby removing instrument and environmental contributions.

-

Sample Application: Place a small amount (a few milligrams) of the powdered this compound onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure is a primary source of variability in peak intensities.

Data Acquisition Parameters

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (sufficient for resolving most vibrational features in the condensed phase).

-

Number of Scans: 32-64 scans are typically co-added to achieve an excellent signal-to-noise ratio.

-

Apodization: Happ-Genzel function is recommended for a good balance between peak shape and resolution.

The workflow for this analysis is depicted in the following diagram.

Caption: Standard Operating Procedure for FT-IR Analysis using ATR.

Spectral Interpretation and Validation

Upon acquiring the spectrum, the primary task is to correlate the observed absorption bands with the predicted vibrational modes.

-

Confirm Key Functional Groups: Immediately locate the very strong C=O stretch around 1720 cm⁻¹ and the other strong C-O stretches between 1310-1100 cm⁻¹. The presence of these three bands validates the aromatic ester structure.[6][7]

-

Verify Aromaticity and Unsaturation: Look for C-H stretches above 3000 cm⁻¹ and the weaker C=C ring stretches between 1600-1450 cm⁻¹.

-

Confirm Stereochemistry: The presence of a strong band near 970 cm⁻¹ is a robust confirmation of the trans configuration of the alkene bridge.

-

Fingerprint Region Analysis: The region below 1500 cm⁻¹ is the "fingerprint region."[5] While complex, the pattern of peaks here is unique to the molecule. This region should be compared against a reference spectrum from a trusted database, if available, for ultimate confirmation of identity.[3][4]

Conclusion

FT-IR spectroscopy is an indispensable technique for the structural elucidation and quality assessment of this compound. By understanding the theoretical basis of its vibrational modes and adhering to a rigorous, self-validating experimental protocol, researchers can confidently obtain high-quality, reproducible spectra. The key diagnostic peaks—the ester "Rule of Three" and the trans C-H bend—provide rapid and unambiguous confirmation of the molecule's core structural features.

References

- 1. Stilbene and Its Derivatives for Multistate Spectral Sensing | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 2. (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. azooptics.com [azooptics.com]

- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. IR Spectrum: Esters [quimicaorganica.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

Mass spectrometry of Dimethyl 4,4'-stilbenedicarboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Dimethyl 4,4'-stilbenedicarboxylate

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₁₈H₁₆O₄). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of analyzing this compound using various mass spectrometry techniques. We will explore its characteristic fragmentation patterns under Electron Ionization (EI), discuss the theoretical and practical considerations for soft ionization methods like Electrospray Ionization (ESI), and provide validated, step-by-step protocols for robust and reproducible analysis. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the analytical process.

Introduction: The Analyte

This compound is a symmetrical aromatic diester. Its structure features a central stilbene backbone (1,2-diphenylethene) with a methyl ester group at the para position of each phenyl ring. This conjugated system is of interest in materials science and as a structural motif in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is critical for its identification, characterization, and quantification in various matrices.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₄ | [1][2] |

| Molecular Weight | 296.32 g/mol | [3][4] |

| Monoisotopic Mass | 296.104859 Da | [1] |

| CAS Number | 10374-80-8 | [1][4] |

| IUPAC Name | methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | [1] |

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization is the classic technique for analyzing volatile and thermally stable small molecules. The high energy (typically 70 eV) imparted to the molecule induces significant and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation.

The Molecular Ion (M•⁺)

Due to the presence of an extended aromatic system, this compound exhibits a prominent molecular ion peak upon EI analysis.[5] The stable, conjugated structure can effectively delocalize the charge, reducing initial fragmentation and making the M•⁺ peak readily identifiable at m/z 296 .[1][4] The presence of this peak is the first and most critical piece of information, confirming the molecular weight of the analyte.

Primary Fragmentation Pathways

The fragmentation of this compound is governed by the chemical nature of the aromatic ester functional groups. The most common fragmentation mechanisms for such compounds are α-cleavage and rearrangements.[5][6]

Key Fragment Ions:

-

m/z 265 - Loss of a Methoxy Radical (•OCH₃): The most abundant fragment ion in the spectrum is typically observed at m/z 265. This corresponds to the loss of a methoxy radical (•OCH₃, mass 31 Da) from the molecular ion. This is a classic α-cleavage adjacent to a carbonyl group, a highly favorable pathway for methyl esters, resulting in the formation of a stable acylium ion.[5]

-

m/z 237 - Subsequent Loss of Carbon Monoxide (CO): The acylium ion at m/z 265 can undergo a further neutral loss of carbon monoxide (CO, mass 28 Da) to yield a fragment at m/z 237. This is a common secondary fragmentation pathway for acylium ions.

-

m/z 178 - The Stilbene Backbone Signature: A highly significant peak is observed at m/z 178. This fragment is characteristic of the stilbene core. Its formation involves the cleavage of both methyl ester groups followed by the loss of two hydrogen atoms, resulting in a highly conjugated dicyanostilbene-like structure or a related stable isomer. The stability of this extended aromatic system is the driving force for this fragmentation pathway. The NIST mass spectrum for the parent compound stilbene also shows a significant [M-2H]•⁺ ion at m/z 178, supporting this assignment.[7]

Visualizing EI Fragmentation

The logical relationship between the molecular ion and its primary fragments can be visualized as a pathway.

Caption: Proposed EI fragmentation pathway for this compound.

Table 2: Summary of Key EI-MS Fragments

| m/z | Proposed Structure / Identity | Fragmentation Pathway |

| 296 | [C₁₈H₁₆O₄]•⁺ (Molecular Ion) | N/A |

| 265 | [M - •OCH₃]⁺ | α-cleavage of a methyl ester |

| 237 | [M - •OCH₃ - CO]⁺ | Neutral loss from m/z 265 |

| 178 | [C₁₄H₁₀]•⁺ (Stilbene-like core) | Cleavage of both ester groups |

Soft Ionization (ESI/APCI): Considerations for LC-MS

For analyses involving liquid chromatography (LC-MS), soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are required. These methods typically generate protonated molecules ([M+H]⁺), sodiated adducts ([M+Na]⁺), or other adducts rather than the radical cations and extensive fragmentation seen in EI.[8]

Expected Ion Species

Under typical positive-ion ESI conditions, this compound is expected to be observed primarily as its protonated molecule [M+H]⁺ at m/z 297.11 or as a sodium adduct [M+Na]⁺ at m/z 319.09 . The relative abundance of these species will depend on the solvent system and the purity of the mobile phase (i.e., the presence of trace sodium salts).

Field-Proven Insight: The Risk of In-Source Dimerization

A critical consideration for stilbene derivatives during ESI analysis is the potential for in-source electrochemical reactions.[9] Studies on similar compounds, such as pterostilbene, have shown that dehydrodimerization can occur during the electrospray process, leading to the observation of ions corresponding to [2M-2H+H]⁺ or similar dimeric species.[9]

Why does this happen? The electrospray process itself involves electrochemical reactions at the tip of the ESI needle. For molecules with phenolic or easily oxidizable moieties like the stilbene double bond, this can lead to radical formation and subsequent dimerization in the solution phase or at the droplet surface before full desolvation.[9]

Practical Implication: Researchers performing quantitative analysis must be vigilant for unexpected ions at approximately twice the mass of the analyte (e.g., around m/z 591-593 for this compound). The formation of such dimers can suppress the signal of the monomeric analyte, leading to inaccurate quantification. Method development should include varying solvent compositions and analyte concentrations to mitigate this effect if observed.[9]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices for ensuring data quality and reproducibility.

Protocol 1: GC-EI-MS Analysis

This workflow is ideal for purity assessment and structural confirmation of the neat compound or when analyzing it in a simple, volatile matrix.

Caption: Standard workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in a high-purity volatile solvent (e.g., ethyl acetate) to a stock concentration of 1 mg/mL.

-

Perform a serial dilution to a final working concentration of approximately 1-10 µg/mL.

-

-

GC-MS Instrument Setup (Typical Parameters):

-

Injector: Split/splitless, 250 °C, 1 µL injection volume.

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent).

-

Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 10 min.

-

MS Transfer Line: 280 °C.

-

-

MS Acquisition:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 50 to 500.

-

Solvent Delay: 3-4 minutes to protect the filament.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Verify the molecular ion at m/z 296.

-

Identify and annotate the key fragments (m/z 265, 178, etc.).

-

Compare the acquired spectrum against a reference library, such as the NIST Mass Spectral Library, for confirmation.[4]

-

Protocol 2: LC-ESI-MS Analysis

This workflow is suited for analyzing the compound in complex matrices, such as biological fluids or reaction mixtures, where chromatographic separation prior to MS is essential.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve the sample in a mobile-phase compatible solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

LC-MS Instrument Setup (Typical Parameters):

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Acquisition (Positive Ion ESI):

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Drying Gas (N₂): Flow rate and temperature optimized for the specific instrument (e.g., 10 L/min, 325 °C).

-

Nebulizer Pressure: Optimized for stable spray (e.g., 40 psi).

-

Scan Range: m/z 100 to 1000 to screen for both the monomer and potential dimers.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected protonated molecule (m/z 297.11) and sodium adduct (m/z 319.09).

-

Examine the full scan mass spectrum at the analyte's retention time to confirm the dominant ion species.

-

Screen for potential dimer ions around m/z 593. If present, further method development (e.g., adjusting mobile phase, lowering concentration) is warranted.

-

Conclusion

The mass spectrometric analysis of this compound is straightforward but requires an appreciation for the nuances of different ionization techniques. Under EI, the molecule provides a rich, reproducible fragmentation pattern with a clear molecular ion and characteristic fragments at m/z 265 and m/z 178, which are diagnostic for the methyl ester groups and the core stilbene structure, respectively. When employing soft ionization techniques like ESI, analysts should prioritize monitoring for the protonated molecule [M+H]⁺ while remaining vigilant for potential in-source dimerization, a known phenomenon for stilbene-type compounds. The protocols and insights provided in this guide offer a robust framework for the successful characterization and quantification of this molecule.

References

- 1. This compound | C18H16O4 | CID 5378468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound (CAS 10374-80-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. GCMS Section 6.14 [people.whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4,4'-Stilbenedicarbonitrile [webbook.nist.gov]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. Dehydrodimerization of pterostilbene during electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Dimethyl 4,4'-stilbenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The study of molecular crystals is foundational to advancements in pharmaceuticals, materials science, and organic electronics. The precise arrangement of molecules in the solid state dictates a substance's macroscopic properties, including its solubility, stability, and photophysical behavior. Dimethyl 4,4'-stilbenedicarboxylate, a derivative of the well-known photochromic molecule stilbene, stands as a molecule of significant interest. Its rigid, conjugated core and functionalizable ester groups make it a valuable building block for liquid crystals, polymers, and metal-organic frameworks (MOFs).

This technical guide provides a comprehensive overview of the structural and physicochemical properties of this compound. While a definitive, publicly available single-crystal X-ray diffraction study of the isolated molecule remains elusive, this document synthesizes the available spectroscopic data, information from related crystal structures, and established analytical methodologies to present a robust understanding of its molecular and predicted solid-state characteristics. We will delve into its synthesis, spectroscopic signature, and the critical aspects of its cis-trans isomerism. Furthermore, we will present a detailed, field-proven protocol for the determination of its crystal structure, should suitable single crystals be obtained. This guide is intended to serve as a valuable resource for researchers working with stilbene derivatives and to provide a solid foundation for future investigations into the crystallographic nature of this intriguing compound.

Molecular Structure and Isomerism

This compound (C₁₈H₁₆O₄) possesses a core structure of 1,2-diphenylethylene (stilbene) functionalized with two methyl ester groups at the para positions of the phenyl rings.[1] The central carbon-carbon double bond gives rise to two geometric isomers: trans-(E) and cis-(Z).

The trans-isomer is thermodynamically more stable due to reduced steric hindrance between the two phenyl rings, allowing for a more planar and extended molecular conformation.[2] This planarity facilitates greater π-orbital overlap across the molecule, influencing its electronic and photophysical properties.

The cis-isomer , in contrast, exhibits significant steric strain, forcing the phenyl rings to twist out of the plane of the central double bond. This twisted conformation disrupts the π-conjugation, leading to distinct differences in its spectroscopic and physical properties compared to the trans-isomer.

The interconversion between the trans and cis isomers can be induced by photochemical means, a hallmark of stilbene chemistry. Irradiation with ultraviolet light can promote an electron from the π bonding orbital to a π* antibonding orbital, which allows for rotation around the central C=C bond. This photoisomerization is a reversible process, and the ratio of isomers at the photostationary state depends on the excitation wavelength and the solvent.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for confirming the molecular structure and differentiating between the cis and trans isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy of the trans-isomer is expected to show a characteristic singlet for the vinylic protons around 7.2 ppm. The aromatic protons will appear as two sets of doublets in the downfield region (typically 7.6 and 8.0 ppm), and the methyl ester protons will present as a singlet at approximately 3.9 ppm.

-

For the cis-isomer, the vinylic protons are in a different chemical environment and will likely appear as a singlet at a slightly different chemical shift. The steric hindrance will also affect the aromatic proton signals.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, typically around 1720 cm⁻¹.

-

The C=C stretching of the central double bond will appear in the 1650-1600 cm⁻¹ region. For the trans-isomer, a characteristic out-of-plane C-H bending vibration (trans-wag) is expected around 965 cm⁻¹, which is absent in the cis-isomer.

-

-

UV-Vis Spectroscopy:

-

The extended π-conjugation in the trans-isomer results in a longer wavelength of maximum absorption (λ_max) compared to the non-planar cis-isomer.

-

Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process starting from methyl p-formylbenzoate.[3]

Experimental Protocol: Synthesis

-

Step 1: Formation of a Cyclic Trisulfide Compound:

-

Methyl p-formylbenzoate is reacted with hydrogen sulfide in the presence of hydrochloric acid at 0°C. This reaction leads to the formation of a cyclic trisulfide intermediate.

-

-

Step 2: Desulfurization and Coupling:

-

The cyclic trisulfide compound is then heated to a high temperature (220-260°C) in the presence of copper powder and a high-boiling solvent such as diphenyl ether. This step results in the extrusion of sulfur and the formation of the central C=C double bond, yielding this compound.

-

The overall yield for this process is reported to be around 37.5%.[3]

Solid-State Properties and Predicted Crystal Structure

As of the writing of this guide, a definitive single-crystal X-ray diffraction structure of this compound is not available in open-access crystallographic databases. However, based on the known crystal structures of numerous other stilbene derivatives, we can predict the likely packing motifs and intermolecular interactions that govern its solid-state arrangement.[2][4]

Predicted Crystal Packing and Intermolecular Interactions

For the more stable trans-isomer, a herringbone or a π-stacked packing arrangement is anticipated. The planar nature of the molecule would favor efficient packing. The dominant intermolecular interactions are likely to be:

-

C-H···O Hydrogen Bonds: The hydrogen atoms of the phenyl rings and the central ethylene bridge can act as weak hydrogen bond donors to the oxygen atoms of the ester carbonyl groups of neighboring molecules. These interactions are highly directional and play a significant role in determining the crystal packing.

-

π-π Stacking: The electron-rich phenyl rings can interact through π-π stacking, where the rings of adjacent molecules are arranged in either a parallel-displaced or a T-shaped fashion. These interactions are crucial for the cohesion of the crystal lattice.

The interplay between these weak interactions will determine the final, most stable crystal packing.

Context from Related Stilbene Derivatives

| Compound | Space Group | Key Intermolecular Interactions | Reference |

| trans-Stilbene | P2₁/c | C-H···π | [CCDC: STILBE01] |

| 4,4'-Dinitrostilbene | P2₁/c | C-H···O, π-π stacking | [CCDC: DINSTB01] |

| 4-Methoxy-4'-nitrostilbene | P2₁/c | C-H···O, π-π stacking | [CCDC: MOXNST] |

Experimental Workflow for Crystal Structure Determination

The following section outlines a detailed, standard protocol for the determination of the crystal structure of a small organic molecule like this compound via single-crystal X-ray diffraction.

Step-by-Step Methodology

-

Crystal Growth:

-

High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common technique. Suitable solvents would include dichloromethane, ethyl acetate, or a mixture of solvents.

-

Other methods include slow cooling of a saturated solution or vapor diffusion.

-

-

Crystal Selection and Mounting:

-

A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

-

The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

-

Data Collection:

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-

A preliminary screening is performed to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles and exposing it to a monochromatic X-ray beam.

-

-

Data Reduction and Structure Solution:

-

The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

The initial model is refined against the experimental data using a least-squares algorithm.

-

Anisotropic displacement parameters are introduced for non-hydrogen atoms.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final model is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit).

-

Visualization of the Experimental Workflow

Caption: A typical experimental workflow for the determination of a small molecule crystal structure.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of trans-Dimethyl 4,4'-stilbenedicarboxylate.

Caption: Molecular structure of trans-Dimethyl 4,4'-stilbenedicarboxylate.

Conclusion

This compound is a molecule of considerable interest due to its photochromic properties and its utility as a synthon for advanced materials. While a definitive crystal structure remains to be published, a comprehensive understanding of its molecular structure, synthesis, and spectroscopic properties has been established. The predicted solid-state packing is likely governed by a combination of weak C-H···O hydrogen bonds and π-π stacking interactions, typical of stilbene derivatives. The detailed experimental protocol provided herein offers a clear pathway for the future determination of its crystal structure, which will undoubtedly provide deeper insights into its solid-state behavior and pave the way for its rational application in the design of novel functional materials.

References

- 1. This compound | C18H16O4 | CID 5378468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Spectral, electrochemical and structural study of aryl derivatives of trans-stilbenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of Dimethyl 4,4'-stilbenedicarboxylate

An In-Depth Technical Guide to Dimethyl 4,4'-stilbenedicarboxylate

Introduction: Unveiling a Core Molecular Scaffold

This compound is a diester derivative of stilbene, a diarylethene hydrocarbon core. Its rigid, planar, and conjugated structure makes it a molecule of significant interest in both materials science and medicinal chemistry. The stilbene scaffold itself is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets, making its derivatives prime candidates for drug discovery and development.[1] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, with a focus on its trans-isomer, which is more commonly studied. We will delve into its synthesis, reactivity, and key applications, offering field-proven insights for professionals working at the cutting edge of chemical and pharmaceutical research.

Molecular Structure and Isomerism

The fundamental structure of this compound consists of two phenyl rings linked by an ethene bridge, with methyl ester groups at the para-position of each ring. This arrangement gives rise to geometric isomerism, resulting in two distinct forms: the (E)- or trans-isomer and the (Z)- or cis-isomer.

-

(E) -This compound (trans-isomer): This is the more thermodynamically stable isomer. Its linear, symmetric structure allows for efficient molecular packing in the solid state and extended π-conjugation, which dictates many of its physical and optical properties.

-

(Z) -This compound (cis-isomer): This isomer is sterically hindered due to the proximity of the phenyl rings, resulting in a non-planar conformation. It is generally less stable than the trans-isomer and can be converted to it through thermal or photochemical means.

Caption: Geometric Isomers of this compound.

Core Physical and Chemical Properties

The physical properties are dictated by the molecule's symmetry and molecular weight. The trans-isomer, with its higher symmetry and better crystal packing, exhibits a significantly higher melting point than the cis-isomer.

| Property | (E)-Dimethyl 4,4'-stilbenedicarboxylate | (Z)-Dimethyl 4,4'-stilbenedicarboxylate |

| Molecular Formula | C₁₈H₁₆O₄[2][3] | C₁₈H₁₆O₄[4][5] |

| Molecular Weight | 296.32 g/mol [2][3][6] | 296.32 g/mol [4][5] |

| CAS Number | 10374-80-8[2][3][7] or 34541-73-6[6][8] | 143130-82-9[4][5][9] |

| Appearance | White to light yellow or cream crystalline powder[6][8] | - |

| Melting Point | 233.5-239.5 °C[8], 234-236 °C[6] | 112-114 °C[5] |

| Boiling Point (Calculated) | 831.30 K (558.15 °C)[2] | - |

| Solubility | Sparingly soluble in aqueous solutions; soluble in DMSO and DMF[10] | - |

| LogP (Octanol/Water) | 3.430 (Calculated)[2] | - |

Spectroscopic Characterization Profile

Spectroscopic methods are essential for confirming the identity, purity, and isomeric form of this compound. Each technique provides a unique piece of the structural puzzle.[11][12][13]

| Spectroscopy | Characteristic Features and Expected Observations |

| ¹H NMR | Aromatic Protons: Two sets of doublets in the ~7.5-8.0 ppm range, characteristic of a para-substituted benzene ring. Vinyl Protons (-CH=CH-): A singlet around 7.2 ppm for the symmetric trans-isomer. For the cis-isomer, these protons would be in a different chemical environment and likely appear as doublets. Methyl Protons (-OCH₃): A sharp singlet around 3.9 ppm, integrating to 6 hydrogens. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal expected around 166-167 ppm. Aromatic & Vinyl Carbons: Multiple signals in the 125-140 ppm range. Methyl Carbon (-OCH₃): A signal around 52 ppm. |

| Infrared (IR) | C=O Stretch (Ester): Strong absorption band around 1710-1725 cm⁻¹. C=C Stretch (Alkene): A band around 1600-1625 cm⁻¹. C-O Stretch (Ester): Strong bands in the 1250-1300 cm⁻¹ region. Aromatic C-H Bending: Bands characteristic of para-substitution around 800-850 cm⁻¹. |

| UV-Vis | Due to the extended π-conjugated system, the trans-isomer exhibits a strong absorption maximum (λmax) in the UV region, typically around 320-350 nm. The exact λmax is solvent-dependent. |

| Mass Spectrometry | The electron ionization mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 296.[3][7] Key fragmentation patterns would include the loss of a methoxy group (-OCH₃, m/z = 265) and a carbomethoxy group (-COOCH₃, m/z = 237).[3] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is centered around its three primary functional components: the ester groups, the central double bond, and the aromatic rings.

Caption: Key Chemical Transformations of this compound.

-

Ester Hydrolysis: The most common reaction is the hydrolysis of the methyl ester groups under basic conditions (e.g., using potassium hydroxide in an alcohol/water mixture) to yield 4,4'-stilbenedicarboxylic acid.[14] This dicarboxylic acid is a critical building block, especially in the synthesis of Metal-Organic Frameworks (MOFs).[14][15]

-

Photoisomerization: As a stilbene derivative, it can undergo reversible trans-cis isomerization upon exposure to UV light. This photochemical property is fundamental to the behavior of many stilbenoid compounds.

-

Reduction of the Double Bond: The central alkene bond can be reduced via catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst) to yield the saturated analogue, Dimethyl 4,4'-bibenzyldicarboxylate.

-

Thermal Stability: The compound is thermally stable to well over 200°C, a prerequisite for its use in high-temperature polymerization and materials synthesis.[16]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A common laboratory-scale approach involves a coupling reaction. Below is a representative protocol derived from established chemical principles.

Caption: General Synthesis Workflow for this compound.

Protocol: Synthesis via Desulfurative Coupling[17]

This protocol is a conceptual representation and must be adapted and optimized with appropriate laboratory safety measures.

-

Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a gas inlet adapter, and a reflux condenser. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).

-

Step 1 - Intermediate Formation:

-

Dissolve methyl p-formylbenzoate in a suitable solvent (e.g., methanol) in the flask and cool the mixture to 0°C in an ice bath.

-

Bubble hydrogen sulfide (H₂S) gas through the solution while slowly adding a catalytic amount of concentrated hydrochloric acid.

-

Causality: The acid catalyzes the reaction between the aldehyde and H₂S to form a cyclic trisulfide intermediate. This step transforms the reactive aldehyde into a precursor suitable for the coupling reaction.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolate the intermediate product by filtration and wash with cold solvent.

-

-

Step 2 - Desulfurative Coupling:

-

In a separate high-temperature reaction vessel, add the dried cyclic trisulfide intermediate, copper powder, and a high-boiling solvent like diphenyl ether.

-

Heat the mixture to 220-260°C.

-

Causality: At high temperatures, the copper facilitates the extrusion of sulfur and the coupling of two molecules, forming the stable stilbene double bond. The choice of a high-boiling solvent is critical to reach the required activation energy for the reaction.

-

Maintain the temperature and monitor the reaction's progress.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture and dilute it with a solvent in which the product is sparingly soluble but the byproducts are (e.g., ethanol).

-

Filter the crude product to remove the copper and other insoluble materials.

-

The crude solid can be purified by recrystallization from a solvent like toluene or xylenes to yield pure (E)-Dimethyl 4,4'-stilbenedicarboxylate as a crystalline solid.

-

Validation: The purity and identity of the final product should be confirmed using the spectroscopic methods outlined in Section 3 (NMR, IR, MS) and by melting point analysis.

-

Applications in Research and Development

The rigid, conjugated, and difunctional nature of this compound and its corresponding diacid makes it a valuable component in advanced materials and as a scaffold in medicinal chemistry.

-

Metal-Organic Frameworks (MOFs): The hydrolyzed form, 4,4'-stilbenedicarboxylic acid, is a widely used organic linker for constructing MOFs.[14] The rigidity and length of the linker allow for the creation of porous structures with tailored properties for applications in gas storage, separation, and catalysis.[14][15]

-

Pharmaceutical Intermediates: The stilbene core is present in numerous biologically active compounds, including resveratrol and combretastatin.[1] this compound serves as a key intermediate, providing a robust scaffold that can be further modified to synthesize complex molecules for drug discovery programs targeting cancer, neurodegenerative diseases, and inflammation.[1][14]

-

Polymer and Materials Science: Due to its thermal stability and linear structure, it can be incorporated into polyesters and other polymers to enhance their thermal properties, rigidity, and optical characteristics, such as fluorescence.

Safety and Handling

According to available safety data, this compound should be handled with standard laboratory precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid ingestion and inhalation.

References

- 1. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (CAS 10374-80-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C18H16O4 | CID 5378468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Dimethyl cis-stilbene-4,4'-dicarboxylate 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Dimethyl trans-Stilbene-4,4'-dicarboxylate , >98.0%(GC) , 34541-73-6 - CookeChem [cookechem.com]

- 7. This compound [webbook.nist.gov]

- 8. L11969.MD [thermofisher.com]

- 9. 143130-82-9 CAS MSDS (DIMETHYL CIS-STILBENE-4,4'-DICARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. lehigh.edu [lehigh.edu]

- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 13. youtube.com [youtube.com]

- 14. nbinno.com [nbinno.com]

- 15. (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dimethyl 4,4'-stilbenedicarboxylate in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Dimethyl 4,4'-stilbenedicarboxylate. In the absence of extensive published empirical data, this document establishes a predicted solubility profile based on first principles of chemical theory, including molecular polarity, intermolecular forces, and the "like dissolves like" paradigm. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a robust theoretical framework and detailed experimental protocols for the empirical determination of this compound's solubility. The methodologies provided are designed to be self-validating, ensuring high-quality, reproducible results.

Introduction: The Significance of Solubility for this compound

This compound, with the chemical formula C₁₈H₁₆O₄, is a symmetrically substituted aromatic ester.[1] Its rigid, planar stilbene core and terminal methyl ester functionalities impart unique physicochemical properties that are of interest in the development of organic electronics, polymers, and as a scaffold in medicinal chemistry. The solubility of this compound is a critical parameter that dictates its utility in these applications. For instance, in drug development, solubility influences bioavailability and formulation strategies. In materials science, it is crucial for solution-based processing and purification techniques such as recrystallization. This guide aims to provide a detailed understanding of its expected solubility behavior and the means to quantify it.

Predicted Solubility Profile of this compound

A qualitative prediction of solubility can be derived from the molecular structure of this compound. The molecule possesses a large, nonpolar surface area constituted by the two phenyl rings and the ethenediyl bridge. The primary polar contributions are from the two methyl ester groups (-COOCH₃). The topological polar surface area (TPSA) is calculated to be 52.6 Ų.[1] This suggests a predominantly nonpolar character, which will largely govern its solubility.[2]

The principle of "like dissolves like" is the cornerstone of this prediction.[2][3] Solvents with a polarity similar to that of this compound are expected to be effective at dissolving it.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Polarity | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Nonpolar | Sparingly Soluble | Favorable van der Waals interactions with the large hydrocarbon backbone, but may not overcome crystal lattice energy effectively. |

| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the stilbene core, in addition to van der Waals forces. | |